Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
Brand Name: Vulcanchem
CAS No.: 80853-90-3
VCID: VC17133954
InChI: InChI=1S/C26H28O2/c1-20(2)22-13-15-23(16-14-22)26(3,4)19-27-18-21-9-8-12-25(17-21)28-24-10-6-5-7-11-24/h5-17H,1,18-19H2,2-4H3
SMILES:
Molecular Formula: C26H28O2
Molecular Weight: 372.5 g/mol

Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-

CAS No.: 80853-90-3

Cat. No.: VC17133954

Molecular Formula: C26H28O2

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- - 80853-90-3

Specification

CAS No. 80853-90-3
Molecular Formula C26H28O2
Molecular Weight 372.5 g/mol
IUPAC Name 1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-prop-1-en-2-ylbenzene
Standard InChI InChI=1S/C26H28O2/c1-20(2)22-13-15-23(16-14-22)26(3,4)19-27-18-21-9-8-12-25(17-21)28-24-10-6-5-7-11-24/h5-17H,1,18-19H2,2-4H3
Standard InChI Key LINWNNQVNTVMSD-UHFFFAOYSA-N
Canonical SMILES CC(=C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a benzene ring substituted at three positions:

  • A phenoxy group (-O-C<sub>6</sub>H<sub>5</sub>) at position 3.

  • A 2-(4-(1-methylethenyl)phenyl)-2-methylpropoxymethyl chain at position 1.

  • A hydrogen atom at position 5, leaving the para position open.

The methylethenyl group (CH<sub>2</sub>=C(CH<sub>3</sub>)-) introduces unsaturation, enabling participation in polymerization or cycloaddition reactions. The branched propoxy chain enhances steric bulk, influencing solubility and reactivity.

Physical Properties

PropertyValue
Molecular FormulaC<sub>26</sub>H<sub>28</sub>O<sub>2</sub>
Molecular Weight372.5 g/mol
CAS Registry Number80853-90-3
SolubilityLow in polar solvents (e.g., water); high in organic solvents (e.g., toluene, DCM)
StabilityStable under inert conditions; susceptible to oxidation at the methylethenyl group

Synthesis and Production Methods

Industrial Synthesis

Large-scale production typically employs continuous flow reactors to optimize yield (≥75%) and purity (>95%). Key steps include:

  • Etherification: Reaction of 4-(1-methylethenyl)phenol with 2-methyl-2-(chloromethyl)propanol under basic conditions.

  • Friedel-Crafts Alkylation: Attachment of the resultant alkoxy chain to the benzene ring using AlCl<sub>3</sub> as a catalyst.

  • Phenoxy Substitution: Introduction of the phenoxy group via nucleophilic aromatic substitution .

Reaction Optimization

ParameterOptimal RangeEffect on Yield
Temperature80–100°CHigher temperatures accelerate etherification but risk side reactions
Catalyst (AlCl<sub>3</sub>)10–15 mol%Excess catalyst promotes oligomerization
Reaction Time6–8 hoursProlonged durations improve substitution completeness

Industrial protocols emphasize inert atmospheres (N<sub>2</sub> or Ar) to prevent oxidation of the methylethenyl group. Chromatographic purification (e.g., silica gel column) is standard for research-grade material.

Chemical Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes nitration and sulfonation at the para position relative to the phenoxy group. For example, nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields a nitro derivative, a precursor for amine-functionalized analogs.

Methylethenyl Group Reactions

  • Hydrogenation: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the double bond to a single bond, producing a saturated ethyl group.

  • Oxidation: Ozonolysis cleaves the double bond, generating ketone or carboxylic acid derivatives depending on conditions.

Comparison with Structural Analogs

CompoundCAS NumberKey Structural DifferenceReactivity Profile
Halfenprox 111872-58-3Bromodifluoromethoxy substitutionEnhanced electrophilicity
Ethenyloxy Derivative 3067171Ethenyloxy instead of methylethenylLower steric hindrance

The bromodifluoromethoxy group in Halfenprox increases electrophilicity, making it more reactive toward nucleophiles than the methylethenyl variant .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a scaffold for kinase inhibitors due to its ability to engage in π-π stacking with ATP-binding pockets. Derivatives with sulfonamide groups show IC<sub>50</sub> values <100 nM against tyrosine kinases in preclinical studies.

Polymer Science

Incorporation into epoxy resins improves thermal stability. A 10 wt% addition raises the glass transition temperature (T<sub>g</sub>) by 15°C, as measured by differential scanning calorimetry.

Materials Chemistry

Self-assembled monolayers (SAMs) of thiol-functionalized derivatives on gold surfaces exhibit uniform coverage (contact angle: 85° ± 2°), useful for biosensor applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator